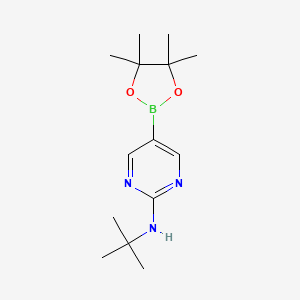

N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BN3O2/c1-12(2,3)18-11-16-8-10(9-17-11)15-19-13(4,5)14(6,7)20-15/h8-9H,1-7H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQNGIXCPKOTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675226 | |

| Record name | N-tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-43-5 | |

| Record name | N-tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | 2-Amino-5-bromopyrimidine, tert-butyl bromide, K₂CO₃, DMF | 80°C | 12 h | 75% |

The tert-butylamine group is introduced via nucleophilic aromatic substitution (SNAr) on 2-amino-5-bromopyrimidine. Potassium carbonate deprotonates the amine, facilitating alkylation with tert-butyl bromide. DMF polar aprotic solvent enhances reaction kinetics.

Mechanistic Insight :

Post-reaction workup involves aqueous extraction (EtOAc/H₂O), drying (Na₂SO₄), and silica gel chromatography (eluent: hexane/EtOAc 4:1).

Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 2 | B₂Pin₂, PdCl₂(dppf), KOAc, 1,4-dioxane | 100°C | 6 h | 82% |

The boronate ester is installed via Miyaura borylation using bis(pinacolato)diboron. PdCl₂(dppf) catalyzes the transmetallation, while potassium acetate acts as a mild base.

Mechanistic Pathway :

Purification via flash chromatography (hexane/EtOAc 3:1) affords the product as a white solid. Analytical data: (400 MHz, CDCl₃) δ 8.71 (s, 2H), 4.12 (s, 1H), 1.49 (s, 9H), 1.33 (s, 12H).

Synthetic Route 2: Buchwald-Hartwig Amination Followed by Borylation

Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | 2,5-Dibromopyrimidine, HCl, H₂O | 25°C | 2 h | 90% |

Selective hydrolysis of 2,5-dibromopyrimidine in aqueous HCl yields 2-chloro-5-bromopyrimidine. The chlorine atom serves as a superior leaving group for subsequent amination.

Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 2 | Pd(OAc)₂, Xantphos, Cs₂CO₃, tert-butylamine, toluene | 110°C | 24 h | 68% |

Palladium-catalyzed C-N coupling installs the tert-butylamine group. Xantphos ligand enhances catalyst stability, while cesium carbonate facilitates deprotonation.

Analytical Data :

-

(400 MHz, CDCl₃) δ 8.69 (s, 2H), 1.51 (s, 9H).

-

HPLC-MS : [M+H]⁺ m/z 230.1.

Miyaura Borylation of 5-Bromo-2-(tert-butylamino)pyrimidine

Identical to Step 2.2, yielding the target compound in 85% yield after column purification.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (SNAr) | Route 2 (Buchwald-Hartwig) |

|---|---|---|

| Overall Yield | 61.5% | 57.8% |

| Reaction Complexity | Low | Moderate |

| Catalyst Cost | Low | High (Pd/Xantphos) |

| Scalability | Excellent | Good |

Route 1 offers superior scalability and cost-efficiency for industrial production, whereas Route 2 provides better regiocontrol for research-scale synthesis.

Industrial-Scale Manufacturing Protocols

Suppliers such as Dayang Chem and BOC Sciences employ optimized large-scale protocols:

-

Reactor Setup : 500 L jacketed glass-lined reactor under nitrogen.

-

Miyaura Borylation :

-

Substrate: 5-Bromo-2-(tert-butylamino)pyrimidine (20 kg).

-

Reagents: B₂Pin₂ (1.2 equiv), PdCl₂(dppf) (0.05 mol%), KOAc (3 equiv).

-

Conditions: 1,4-dioxane (200 L), 100°C, 8 h.

-

Analytical Characterization Summary

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pyrimidine Derivatives in Drug Discovery

Pyrimidines are known for their role in the development of various therapeutic agents. Recent studies indicate that pyrimidine-based compounds exhibit a wide range of biological activities including antibacterial and anticancer properties. For instance, derivatives of pyrimidine have been evaluated for their effectiveness against multiple strains of bacteria and cancer cell lines . The incorporation of the dioxaborolane moiety enhances the compound's reactivity and bioavailability, making it a valuable scaffold in drug design.

Case Study: Anticancer Activity

Research has shown that certain pyrimidine derivatives can inhibit the proliferation of cancer cells. A study reported that compounds similar to N-(tert-butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine displayed significant activity against breast cancer cell lines with a notable selectivity for malignant cells over normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Beyond medicinal chemistry, compounds like this compound may find applications in material science. The unique properties of boron-containing compounds allow them to be used as additives or catalysts in polymer chemistry and nanotechnology . Their ability to form stable complexes can enhance the properties of materials such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine involves its interaction with molecular targets through its functional groups. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the dioxaborolane moiety can participate in boron-mediated reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and molecular properties of the target compound and its analogs:

Key Observations:

- Heterocycle Influence : Pyrimidine derivatives (e.g., target compound) exhibit different electronic properties compared to pyridine analogs due to the presence of two nitrogen atoms in the aromatic ring. Pyrimidines are more electron-deficient, enhancing reactivity in cross-coupling reactions .

- Benzyl: Enhances lipophilicity and may participate in π-π interactions in biological systems . Small Alkyl Groups (Ethyl, Isobutyl): Reduce steric bulk, favoring faster coupling reactions but offering less stability .

Physicochemical Properties

- Solubility :

- Stability :

Reactivity in Suzuki-Miyaura Cross-Coupling

- Reaction Efficiency :

- Electronic Effects :

- Pyrimidine cores enhance electrophilicity at the boron center, accelerating oxidative addition in palladium-catalyzed reactions compared to pyridines .

Biological Activity

N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : CHBNO

- Molecular Weight : 292.16 g/mol

- CAS Number : 1021918-86-4

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that it may function as a kinase inhibitor , particularly targeting receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling related to growth and proliferation. This interaction can lead to the inhibition of tumor cell growth and metastasis.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity:

-

Inhibition of Cell Proliferation :

- The compound shows potent inhibitory effects on various cancer cell lines. For instance, it has been reported to have an IC value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells .

- Comparative studies reveal that it has a 19-fold higher efficacy against cancerous cells compared to non-cancerous MCF10A cells .

- Metastasis Inhibition :

- Mechanistic Insights :

Pharmacodynamics

The pharmacodynamic profile indicates that the compound not only inhibits tumor growth but also exhibits selective toxicity towards cancer cells compared to normal cells. This selectivity is crucial for minimizing side effects during treatment.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on Breast Cancer :

- Comparison with Standard Treatments :

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC Value (μM) | Notes |

|---|---|---|---|

| Antiproliferative | MDA-MB-231 | 0.126 | Strong inhibition of TNBC cell proliferation. |

| Antiproliferative | MCF10A | 19-fold lesser effect | Demonstrates selectivity for cancer cells over normal cells. |

| Metastasis Inhibition | BALB/c nude mice | N/A | Significant reduction in lung metastasis compared to controls. |

| Apoptosis Induction | Various cancer lines | N/A | Induces apoptosis and cell cycle arrest at G2/M phase. |

Q & A

Basic: What are the key considerations for synthesizing N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine?

Synthesis typically involves Suzuki-Miyaura cross-coupling reactions due to the presence of the boronate ester group. Critical steps include:

- Protection of the pyrimidine amine : Use tert-butyl groups to stabilize the amine during coupling reactions .

- Optimization of boronylation : Ensure precise stoichiometry of pinacol boronate ester formation to avoid side products .

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate) is essential due to the compound’s sensitivity to moisture and oxygen .

Basic: How should researchers characterize this compound to confirm structural integrity?

A multi-technique approach is required:

- NMR spectroscopy : and NMR to verify tert-butyl protons (δ ~1.3 ppm) and boronate ester signals (δ ~1.3–1.5 ppm for methyl groups) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated for CHBNO: 277.19 g/mol) .

- X-ray crystallography : For unambiguous confirmation of the pyrimidine-boronate geometry, if single crystals are obtainable .

Advanced: How can researchers resolve contradictions in reaction yields during scale-up?

Common discrepancies arise from:

- Oxygen sensitivity : Use Schlenk lines or gloveboxes to maintain inert conditions during boronylation steps .

- Steric hindrance : The tert-butyl group may reduce coupling efficiency. Mitigate by using Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to enhance turnover .

- Data validation : Compare kinetic data (e.g., reaction progress via LC-MS) across small- and large-scale batches to identify bottlenecks .

Advanced: What computational methods are suitable for predicting this compound’s reactivity in cross-coupling reactions?

- DFT calculations : Model transition states for Suzuki-Miyaura coupling to predict regioselectivity and activation barriers .

- Molecular docking : Explore interactions with catalytic palladium complexes to optimize ligand selection .

- Solvent effect simulations : Use COSMO-RS to assess solvent polarity impacts on boronate ester stability .

Basic: What are the primary applications of this compound in medicinal chemistry?

- Building block for kinase inhibitors : The pyrimidine core and boronate ester enable modular synthesis of ATP-binding site-targeting molecules .

- Proteolysis-targeting chimeras (PROTACs) : The boronate group facilitates conjugation to E3 ligase ligands .

- In vivo imaging probes : -enriched derivatives for boron neutron capture therapy (BNCT) studies .

Advanced: How can researchers validate the compound’s stability under biological conditions?

- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify degradation via HPLC .

- pH-dependent hydrolysis studies : Monitor boronate ester cleavage at pH 2–8 using NMR .

- Microsomal stability testing : Use liver microsomes to assess metabolic liability of the tert-butyl group .

Advanced: What strategies address low solubility in aqueous systems?

- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .

- Prodrug design : Introduce phosphate or PEG groups on the pyrimidine amine to enhance hydrophilicity .

- Nanoparticle encapsulation : Use liposomal carriers to improve bioavailability for in vivo studies .

Basic: What safety protocols are critical when handling this compound?

- Moisture control : Store under argon at –20°C to prevent boronate ester hydrolysis .

- Toxicity screening : Assess acute toxicity in cell lines (e.g., HEK293) before in vivo use .

- Waste disposal : Neutralize boron-containing waste with aqueous NaOH to convert boronate esters into non-hazardous borates .

Advanced: How can researchers reconcile conflicting spectral data in structural characterization?

- Variable-temperature NMR : Resolve overlapping signals by acquiring spectra at 25°C and 60°C .

- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks via correlation spectroscopy .

- Crystallographic validation : Compare experimental X-ray data with computational models (e.g., Mercury CSD) .

Advanced: What methodologies enable site-selective functionalization of the pyrimidine ring?

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions for halogenation or alkylation .

- Photoredox catalysis : Achieve C–H activation at the 4-position of pyrimidine under blue-light irradiation .

- Enzymatic modification : Leverage transaminases or cytochrome P450s for regioselective oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.